![molecular formula C12H17FN2O B1298226 1-[2-(4-Fluorophenoxy)ethyl]piperazine CAS No. 77602-92-7](/img/structure/B1298226.png)
1-[2-(4-Fluorophenoxy)ethyl]piperazine
Overview
Description
“1-[2-(4-Fluorophenoxy)ethyl]piperazine” is a chemical compound with the CAS Number: 77602-92-7 . Its molecular weight is 224.28 .
Molecular Structure Analysis
The molecular structure of “1-[2-(4-Fluorophenoxy)ethyl]piperazine” can be represented by the SMILES stringFc1ccc(OCCN2CCNCC2)cc1
. The InChI code for this compound is 1S/C12H17FN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
. Physical And Chemical Properties Analysis
The boiling point of “1-[2-(4-Fluorophenoxy)ethyl]piperazine” is 125° at 3 Torr . The compound’s IUPAC name is4-fluorophenyl 2- (1-piperazinyl)ethyl ether
.
Scientific Research Applications
Neuroscience Research
“1-[2-(4-Fluorophenoxy)ethyl]piperazine” is a compound of interest in neuroscience due to its structural similarity to neurotransmitter analogs. It can be used to study neurotransmitter pathways and receptor site activity. This compound may serve as a precursor or a ligand in the synthesis of potential therapeutic agents targeting neurological disorders .
Pharmacology
In pharmacology, this compound is valuable for drug development, particularly in the synthesis of compounds with potential antidepressant or antipsychotic effects. Its piperazine moiety is a common feature in many pharmaceuticals, and modifications to its structure could lead to new active pharmaceutical ingredients .
Materials Science
Materials scientists may explore “1-[2-(4-Fluorophenoxy)ethyl]piperazine” as a monomer or cross-linking agent in polymer synthesis. Its inclusion in polymers could impart properties like fluorescence or enhance the material’s stability and durability .
Chemical Synthesis
This compound is a versatile intermediate in organic synthesis. It can be used to introduce the piperazine functional group into larger molecules, which is particularly useful in the synthesis of complex organic compounds, including dyes, pigments, and other industrial chemicals .
Biochemistry
Biochemists might investigate the role of “1-[2-(4-Fluorophenoxy)ethyl]piperazine” in enzyme inhibition studies or as a potential mimic of biologically active molecules. It could be used to probe protein-ligand interactions or to study the biochemistry of fluorinated compounds in living organisms .
Agriculture
In the agricultural sector, research could focus on the use of this compound in the development of new pesticides or herbicides. Its structural properties might be manipulated to target specific pests or weeds without affecting crops or beneficial insects .
Environmental Science
Environmental scientists could utilize “1-[2-(4-Fluorophenoxy)ethyl]piperazine” to study the environmental fate of fluorinated organic compounds. It could also be used in the development of sensors or assays for detecting environmental pollutants .
Analytical Chemistry
Analytical chemists may develop new methods using “1-[2-(4-Fluorophenoxy)ethyl]piperazine” as a standard or reagent in chromatography, spectrometry, or other analytical techniques. It could help in the quantification or identification of complex mixtures in various samples .
Safety and Hazards
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVXZESETSWDAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358439 | |
Record name | 1-[2-(4-fluorophenoxy)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenoxy)ethyl]piperazine | |
CAS RN |
77602-92-7 | |
Record name | 1-[2-(4-fluorophenoxy)ethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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